molecular formula C10H8LiNO B14300380 lithium;3-methyl-5-phenyl-4H-1,2-oxazol-4-ide CAS No. 123371-80-2

lithium;3-methyl-5-phenyl-4H-1,2-oxazol-4-ide

Cat. No.: B14300380
CAS No.: 123371-80-2
M. Wt: 165.1 g/mol
InChI Key: FDSJXEBNCHIPKV-UHFFFAOYSA-N
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Description

Lithium;3-methyl-5-phenyl-4H-1,2-oxazol-4-ide is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-methyl-5-phenyl-4H-1,2-oxazol-4-ide can be achieved through several methods. One common approach involves the reaction of 3-methyl-5-phenyl-4H-1,2-oxazole with a lithium reagent. This reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions. The use of solvents such as tetrahydrofuran (THF) or diethyl ether is common to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-methyl-5-phenyl-4H-1,2-oxazol-4-ide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce reduced heterocyclic compounds.

Scientific Research Applications

Lithium;3-methyl-5-phenyl-4H-1,2-oxazol-4-ide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological processes and as a probe to investigate enzyme activities.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of lithium;3-methyl-5-phenyl-4H-1,2-oxazol-4-ide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Lithium;3-methyl-5-phenyl-4H-1,2-oxazol-4-ide can be compared with other similar compounds, such as:

    3-methyl-5-phenyl-4H-1,2-oxazole: Lacks the lithium ion, resulting in different reactivity and applications.

    Lithium;4-methyl-5-phenyl-4H-1,2-oxazol-4-ide: Similar structure but with a different substitution pattern, leading to variations in chemical behavior and uses.

Properties

CAS No.

123371-80-2

Molecular Formula

C10H8LiNO

Molecular Weight

165.1 g/mol

IUPAC Name

lithium;3-methyl-5-phenyl-4H-1,2-oxazol-4-ide

InChI

InChI=1S/C10H8NO.Li/c1-8-7-10(12-11-8)9-5-3-2-4-6-9;/h2-6H,1H3;/q-1;+1

InChI Key

FDSJXEBNCHIPKV-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=NOC(=[C-]1)C2=CC=CC=C2

Origin of Product

United States

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